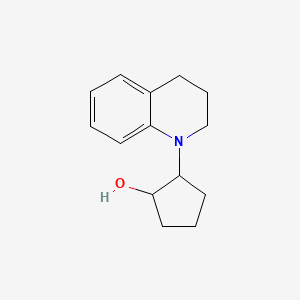

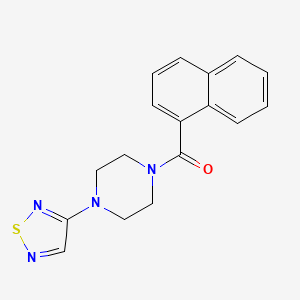

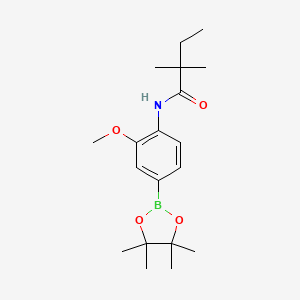

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol is a chemical compound that has been the subject of extensive research in recent years. This compound has shown potential in a variety of scientific applications, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

1. Synthetic Chemistry Applications

Alkylation of Isoquinoline Skeletons

Research by Seebach et al. (1983) demonstrates the nucleophilic reactivity in the 1-position of 1,2,3,4-tetrahydroisoquinoline, highlighting its potential for alkylation reactions. This suggests that similar compounds, including 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol, could be used in synthetic chemistry for creating various substituted isoquinolines (Seebach et al., 1983).

Gold-Catalyzed Intramolecular Reactions

The work of Kothandaraman et al. (2009) on gold-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols for synthesizing 1,2-dihydroquinolines implies that related tetrahydroquinoline compounds could also be utilized in similar gold-catalyzed reactions (Kothandaraman et al., 2009).

2. Medicinal Chemistry and Pharmacology

Enantioselective Synthesis

The resolution of amino alcohols related to 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol and their use in enantioselective synthesis is reported by Reiners and Martens (1997). Such enantiomeric compounds can play a significant role in medicinal chemistry due to their high enantiomeric excess, useful in synthesizing chiral drugs (Reiners & Martens, 1997).

Anticancer Agents

Redda et al. (2010) investigated substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. This indicates that 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol might also have applications in developing new anticancer drugs (Redda et al., 2010).

3. Material Science

- Optical Properties and SARS-CoV-2 Protease Inhibition: A 2023 study by Krysantieva et al. on a novel tetrahydroquinazoline derivative, derived from a compound structurally similar to 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclopentan-1-ol, highlights its optical properties and potential activity against SARS-CoV-2 proteins. This suggests possible applications in material science and antiviral research (Krysantieva et al., 2023).

Mechanism of Action

Mode of Action

It is known that the compound is a small-molecule fragment that can potentially interact with various proteins .

Biochemical Pathways

As a small-molecule fragment, it may interact with multiple proteins and potentially influence various biochemical pathways .

Pharmacokinetics

Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body are currently unknown .

Result of Action

More research is needed to elucidate the specific effects of this compound at the molecular and cellular levels .

properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-9-3-8-13(14)15-10-4-6-11-5-1-2-7-12(11)15/h1-2,5,7,13-14,16H,3-4,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKWNFUUTBVFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

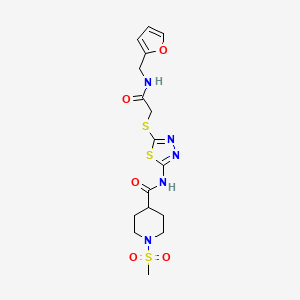

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)

![3-(4-ethoxyphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983377.png)

![4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2983378.png)